
5-Dimethylaminonaphthalene-1-sulfonylsarcosinedicyclohexylamineSalt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Dimethylaminonaphthalene-1-sulfonylsarcosinedicyclohexylamineSalt is a complex organic compound that belongs to the class of naphthalene sulfonates. This compound is known for its unique structural properties and its applications in various scientific fields, including biochemistry and molecular biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Dimethylaminonaphthalene-1-sulfonylsarcosinedicyclohexylamineSalt typically involves multiple steps. One common method starts with the preparation of 5-Dimethylaminonaphthalene-1-sulfonyl chloride, which is then reacted with sarcosine and dicyclohexylamine under controlled conditions. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards.
Chemical Reactions Analysis
Types of Reactions
5-Dimethylaminonaphthalene-1-sulfonylsarcosinedicyclohexylamineSalt can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like hydroxide ions in aqueous or alcoholic solutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines.
Scientific Research Applications
5-Dimethylaminonaphthalene-1-sulfonylsarcosinedicyclohexylamineSalt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in the labeling of biomolecules for fluorescence microscopy.
Medicine: Investigated for its potential use in drug delivery systems.
Mechanism of Action
The mechanism of action of 5-Dimethylaminonaphthalene-1-sulfonylsarcosinedicyclohexylamineSalt involves its interaction with specific molecular targets. The compound can bind to proteins and nucleic acids, altering their structure and function. This binding can affect various cellular pathways, leading to changes in cellular behavior and responses .
Comparison with Similar Compounds
Similar Compounds
5-Dimethylaminonaphthalene-1-sulfonyl chloride: Known for its use in biochemistry as a labeling reagent.
Dansyl chloride: Another naphthalene sulfonate used for similar purposes.
Uniqueness
5-Dimethylaminonaphthalene-1-sulfonylsarcosinedicyclohexylamineSalt stands out due to its specific structural features, which provide unique binding properties and reactivity. This makes it particularly valuable in applications requiring precise molecular interactions .
Properties
Molecular Formula |
C27H41N3O4S |
|---|---|
Molecular Weight |
503.7 g/mol |
IUPAC Name |
N-cyclohexylcyclohexanamine;2-[[5-(dimethylamino)naphthalen-1-yl]sulfonyl-methylamino]acetic acid |
InChI |
InChI=1S/C15H18N2O4S.C12H23N/c1-16(2)13-8-4-7-12-11(13)6-5-9-14(12)22(20,21)17(3)10-15(18)19;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-9H,10H2,1-3H3,(H,18,19);11-13H,1-10H2 |
InChI Key |
FBEWPUHYPBSUGW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N(C)CC(=O)O.C1CCC(CC1)NC2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


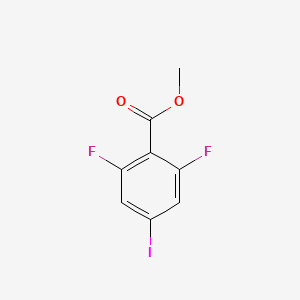
![5,6-Dihydroimidazo[2,1-b]thiazol-3-amine](/img/structure/B15247717.png)
![5-bromo-2-[(E)-(phenylimino)methyl]phenol](/img/structure/B15247719.png)
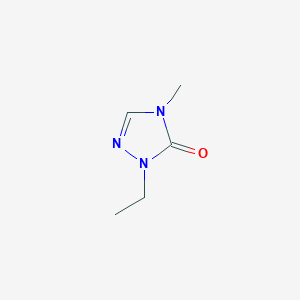

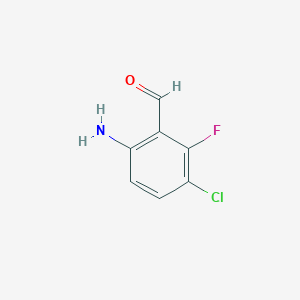
![tert-Butyl5-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B15247733.png)
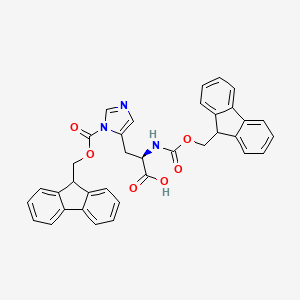
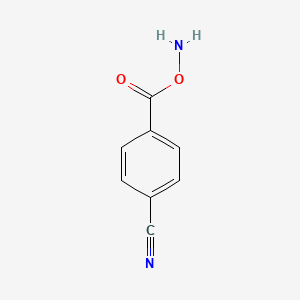
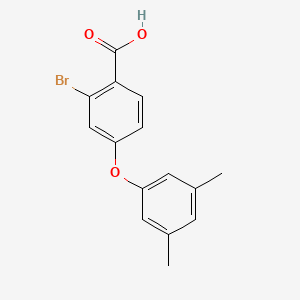
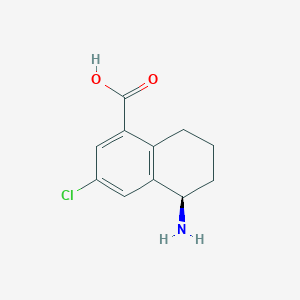
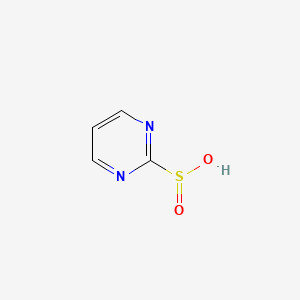

![1,2,3,4,5,6-Hexahydropyrrolo[3,4-c]pyrrolehydrobromide](/img/structure/B15247793.png)
